molecular formula C58H73N13O21S2 B1668201 Caerulein CAS No. 17650-98-5

Caerulein

Cat. No.: B1668201
CAS No.: 17650-98-5
M. Wt: 1352.4 g/mol
InChI Key: YRALAIOMGQZKOW-HYAOXDFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Caerulein, also known as Ceruletide, is a specific decapeptide that is similar in action and composition to the natural gastrointestinal peptide hormone cholecystokinin . It primarily targets cholecystokinin receptors in the gastrointestinal system . These receptors play a crucial role in stimulating the digestion of fat and protein .

Mode of Action

This compound interacts with its targets by binding to cholecystokinin receptors, activating them and causing downstream effects . Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively . It also acts as a hunger suppressant .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates the secretion of enzymes such as lipase, amylase, trypsin, and chymotrypsin . These pancreatic enzymes catalyze the digestion of fat and protein . Additionally, this compound has been found to regulate the TLR4/NF-κB signaling pathway, which plays a role in inflammation and immune responses .

Pharmacokinetics

It is known that this compound is used in the treatment of paralytic ileus and as a diagnostic aid in pancreatic malfunction . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound leads to several molecular and cellular effects. It stimulates gastric, biliary, and pancreatic secretion, and exerts stimulatory actions on certain smooth muscles . In addition, it has been found to regulate cell injury in human pancreatic cells at least in part via the TLR4/NF-κB signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dose of this compound administered can affect the structural and biochemical changes in the pancreas . More research is needed to fully understand how different environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Caerulein interacts with various enzymes and proteins to exert its effects. It has a striking resemblance in amino acid sequence to the carboxyl terminus of cholecystokinin (CCK) and gastrin . This compound contains a sulfated tyrosine and the C-terminal seven amino acids are identical to CCK octapeptide except for a Thr residue substituting for Met . This peptide bears a carboxyl terminal amide group and also has a blocked amino terminal with pyroglutamine as the initial amino acid . This blocking group reduces susceptibility to inactivation by amino peptidases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It stimulates gastric, biliary, and pancreatic secretion . It also exerts stimulatory actions on certain smooth muscles . In pancreatic acinar cells, this compound can lead to dysregulation of the production and secretion of digestive enzymes, cytoplasmic vacuolization, and cell death .

Molecular Mechanism

The mechanism of action of this compound is similar to the natural gastrointestinal peptide hormone cholecystokinin . Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein . It binds to CCK receptors, activating them and causing downstream effects . Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively .

Temporal Effects in Laboratory Settings

In the early stages of this compound-induced pancreatitis, premature protease activation develops independently of autophagolysosome formation and in vesicles arising from the secretory pathway . Autophagy is likely to regulate overall intracellular trypsin activity during the later stages of this disease .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. There is a clear dose-response relationship between the structural and biochemical changes of the pancreas in response to this compound administration . Continuous infusion of maximal physiological doses of this compound causes rapid degranulation of the exocrine pancreas in rats .

Metabolic Pathways

This compound acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin . Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein . Cholecystokinin is secreted by the duodenum, the first segment of the small intestine .

Transport and Distribution

It is known that this compound exerts its effects on the gastrointestinal system, influencing the secretion of the stomach, bile duct, and pancreas .

Subcellular Localization

It is known that this compound exerts its effects on the gastrointestinal system, influencing the secretion of the stomach, bile duct, and pancreas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ceruletide can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of ceruletide involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The final product is then lyophilized to obtain a stable peptide powder .

Chemical Reactions Analysis

Types of Reactions: Ceruletide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ceruletide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ceruletide is similar to other gastrointestinal peptide hormones, such as:

Uniqueness: Ceruletide’s unique combination of high potency and prolonged action makes it a valuable tool in both research and clinical settings. Its ability to induce pancreatitis in animal models is particularly useful for studying pancreatic diseases .

Properties

IUPAC Name

(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRALAIOMGQZKOW-HYAOXDFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73N13O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040434
Record name Caerulein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ceruletide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.16e-02 g/L
Record name Ceruletide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Caerulein acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin. Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein. Cholecystokinin is secreted by the duodenum, the first segment of the small intestine. There it binds to CCK receptors, activating them and causing downstream effects. Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively. It also acts as a hunger suppresant. Cholecystokinin is secreted by the duodenum when fat- or protein-rich chyme leaves the stomach and enters the duodenum. The hormone acts on the pancreas to stimulate the secretion of the enzymes lipase, amylase, trypsin, and chymotrypsin. Together these pancreatic enzymes catalyze the digestion of fat and protein. Cholecystokinin also stimulates both the contraction of the gall bladder, and the relaxtion of the Sphincter of Oddi (Glisson's Sphinctor), which delivers, (not secretes) bile into the small intestine. Bile salts serve to emulsify fats, thereby increasing the effectiveness with which enzymes can digest them.
Record name Ceruletide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

17650-98-5
Record name Ceruletide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceruletide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Caerulein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERULETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888Y08971B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ceruletide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caerulein
Reactant of Route 2
Reactant of Route 2
Caerulein
Reactant of Route 3
Reactant of Route 3
Caerulein
Reactant of Route 4
Reactant of Route 4
Caerulein
Reactant of Route 5
Reactant of Route 5
Caerulein
Reactant of Route 6
Reactant of Route 6
Caerulein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.